REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[C:4]2[C:9]([C:10]([CH2:17]Cl)=[C:11]3[C:16]=1[CH:15]=[CH:14][CH:13]=[CH:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2.[CH3:19][N:20]([CH3:24])[CH2:21][CH2:22][NH2:23]>O>[CH3:19][N:20]([CH3:24])[CH2:21][CH2:22][NH:23][CH2:2][C:3]1[C:4]2[C:9]([C:10]([CH2:17][NH:23][CH2:22][CH2:21][N:20]([CH3:24])[CH3:19])=[C:11]3[C:16]=1[CH:15]=[CH:14][CH:13]=[CH:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClCC=1C2=CC=CC=C2C(=C2C=CC=CC12)CCl
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
CN(CCN)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitate collected by filtration
|
Type
|
CUSTOM
|
Details
|
The dried solid is then recrystallised from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCNCC=1C2=CC=CC=C2C(=C2C=CC=CC12)CNCCN(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 36.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |